5-Bromo-2-hydroxy-4-methylpyridine
Overview
Description
5-Bromo-2-hydroxy-4-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H6BrNO . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 4-position.
Mechanism of Action
- p38α MAP kinase is a serine/threonine kinase that plays a crucial role in linking extracellular signals to intracellular processes. It modulates various cellular functions, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Target of Action
Biochemical Analysis
Cellular Effects
It is known that brominated compounds can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 5-Bromo-2-hydroxy-4-methylpyridine in laboratory settings. It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes starting from readily available precursors. For example, 2-amino-5-bromo-4-methylpyridine can be used as a starting material, which undergoes several reactions including oxidation, esterification, reduction, and diazotization hydrolysis to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydroxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
- Substitution reactions can yield various substituted pyridines.
- Oxidation can produce 5-bromo-2-oxo-4-methylpyridine.
- Reduction can yield 5-bromo-2-methyl-4-methylpyridine.
- Coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Bromo-2-hydroxy-4-methylpyridine is used as a building block in organic synthesis. It is valuable in the preparation of more complex heterocyclic compounds and in the development of new materials .
Biology and Medicine: This compound has potential applications in medicinal chemistry. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a precursor for various functional materials .
Comparison with Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
5-Bromo-2-chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of a hydroxyl group.
5-Chloro-2-hydroxy-4-methylpyridine: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness: 5-Bromo-2-hydroxy-4-methylpyridine is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGNXKDNIFHZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356137 | |
Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164513-38-6 | |
Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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